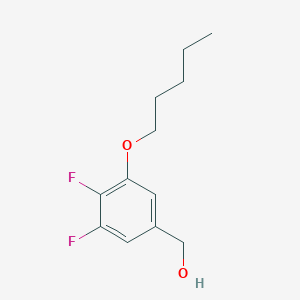

4,5-Difluoro-3-n-pentoxybenzyl alcohol

Description

4,5-Difluoro-3-n-pentoxybenzyl alcohol is a fluorinated benzyl alcohol derivative featuring a benzyl alcohol core (phenylmethanol) substituted with two fluorine atoms at the 4- and 5-positions and an n-pentoxy group (-O-C₅H₁₁) at the 3-position.

Properties

IUPAC Name |

(3,4-difluoro-5-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-7,15H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTMRWYTVDBPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C(=CC(=C1)CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3-n-pentoxybenzyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with a suitable benzyl alcohol derivative.

Fluorination: Introduction of fluorine atoms at the 4 and 5 positions of the benzene ring can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Etherification: The n-pentoxy group is introduced through an etherification reaction, often using n-pentanol and a suitable catalyst like sulfuric acid or a Lewis acid.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-n-pentoxybenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 4,5-Difluoro-3-n-pentoxybenzaldehyde or 4,5-Difluoro-3-n-pentoxybenzoic acid.

Reduction: 4,5-Difluoro-3-n-pentoxybenzene.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

4,5-Difluoro-3-n-pentoxybenzyl alcohol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3-n-pentoxybenzyl alcohol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pentoxy group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

- 2,3,4,5,6-Pentafluorobenzyl alcohol : Fully fluorinated benzyl alcohol with fluorine atoms at all ortho, meta, and para positions.

- (4,5-Difluoro-2-nitrophenyl)methanol: Differs by replacing the pentoxy group with a nitro (-NO₂) substituent at the 2-position.

- 4-Fluoro-3-methyl-2-nitrobenzyl alcohol : Features a methyl group at the 3-position and nitro at the 2-position, with a single fluorine at the 4-position.

Data Table: Comparative Properties

Substituent Effects on Properties

- Pentafluorobenzyl alcohol exhibits a lower melting point (37–39°C) compared to non-fluorinated analogs due to reduced crystallinity . Fluorine atoms at the 4- and 5-positions in the target compound may sterically hinder electrophilic substitution reactions.

- Pentoxy vs. Nitro Groups: The n-pentoxy chain in the target compound increases lipophilicity, favoring solubility in non-polar solvents.

- Safety and Stability :

Research Findings and Data Analysis

Physical Properties

- Boiling/Melting Points : Fluorine substitution generally lowers melting points (e.g., 37–39°C for pentafluorobenzyl alcohol vs. ~25°C for benzyl alcohol) due to disrupted crystal packing. The pentoxy group’s bulk may further depress melting points in the target compound .

- Solubility : Fluorine and nitro groups reduce water solubility, while alkoxy chains enhance solubility in organic solvents like dichloromethane or toluene.

Reactivity Trends

- Acidity : Fluorine substitution increases the hydroxyl group’s acidity (pKa ~10–12 for fluorinated benzyl alcohols vs. ~15 for benzyl alcohol), facilitating deprotonation in base-catalyzed reactions .

- Synthetic Utility : Nitro-substituted analogs are intermediates in pharmaceutical synthesis (e.g., nifedipine analogs), while pentoxy derivatives may serve as protecting groups or lipophilic modifiers .

Biological Activity

4,5-Difluoro-3-n-pentoxybenzyl alcohol is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure :

The molecular formula of this compound is . The compound features a benzyl alcohol structure with a pentoxy group and difluoro substituents on the aromatic ring.

Synthesis :

The synthesis typically involves the reaction of 4,5-difluorobenzaldehyde with n-pentanol in the presence of a suitable catalyst. Common methods include:

- Direct Alkylation : Using n-pentanol to alkylate the difluorobenzaldehyde.

- Reduction Reactions : Reducing the corresponding aldehyde to yield the alcohol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In cell line assays:

- Breast Cancer Cells (MCF-7) : The compound demonstrated cytotoxic effects, leading to apoptosis in treated cells.

- Mechanism of Action : The proposed mechanism involves the induction of reactive oxygen species (ROS), which can trigger cell death pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.

- Oxidative Stress Induction : By generating ROS, it can lead to oxidative damage in cells, promoting apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound:

- Objective : To evaluate its effectiveness against common pathogens.

- Methodology : Disk diffusion method was employed with varying concentrations of the compound.

- Results : The compound showed zones of inhibition for both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial activity.

Case Study 2: Anticancer Properties

A study focused on the anticancer effects of this compound involved:

- Objective : To assess cytotoxicity in breast cancer cell lines.

- Methodology : MTT assay was utilized to determine cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating substantial anticancer potential.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Antimicrobial MIC (E. coli) | 32 µg/mL |

| Antimicrobial MIC (S. aureus) | 16 µg/mL |

| Cytotoxic Concentration (MCF-7) | IC50 = 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.